molecular formula C15H18N4OS B11596590 (2E)-2-(4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazinecarbothioamide

(2E)-2-(4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazinecarbothioamide

Cat. No.: B11596590
M. Wt: 302.4 g/mol
InChI Key: LHIMHWGGFSPKNN-UHFFFAOYSA-N
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Description

(2E)-2-(4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazinecarbothioamide is a complex organic compound with a unique structure that includes a pyrroloquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazinecarbothioamide typically involves multi-step organic reactions. The starting materials often include substituted quinolines and hydrazine derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives, while reduction could produce hydrazine-modified compounds.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-(4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazinecarbothioamide is used as a building block for synthesizing more complex molecules

Biology and Medicine

In biology and medicine, this compound is studied for its potential therapeutic properties. It may exhibit biological activity that could be harnessed for drug development, particularly in targeting specific enzymes or receptors.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to fields like electronics, where it might be used in the fabrication of advanced components.

Mechanism of Action

The mechanism of action of (2E)-2-(4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazinecarbothioamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrroloquinoline derivatives and hydrazinecarbothioamides. These compounds share structural similarities but may differ in their specific functional groups or substituents.

Uniqueness

What sets (2E)-2-(4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazinecarbothioamide apart is its unique combination of a pyrroloquinoline core with a hydrazinecarbothioamide moiety. This combination provides distinct chemical and biological properties that can be leveraged for various applications.

Conclusion

This compound is a compound with significant potential in multiple fields. Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry. Further research and development could unlock even more applications for this versatile compound.

Properties

Molecular Formula

C15H18N4OS

Molecular Weight

302.4 g/mol

IUPAC Name

(2-hydroxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-3-yl)iminothiourea

InChI

InChI=1S/C15H18N4OS/c1-8-7-15(2,3)19-12-9(8)5-4-6-10(12)11(13(19)20)17-18-14(16)21/h4-6,8,20H,7H2,1-3H3,(H2,16,21)

InChI Key

LHIMHWGGFSPKNN-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N2C3=C(C=CC=C13)C(=C2O)N=NC(=S)N)(C)C

solubility

0.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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